



# Application Note: Flow Cytometry Analysis of CBP-1018 Binding to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CBP-1018  |           |
| Cat. No.:            | B15605191 | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

**CBP-1018** is an innovative bi-ligand-drug conjugate engineered for targeted cancer therapy. It is designed to simultaneously engage two distinct cell surface receptors: Prostate-Specific Membrane Antigen (PSMA), also known as Folate Hydrolase 1 (FOLH1), and Folate Receptor alpha (FR $\alpha$ ).[1][2][3] Both PSMA and FR $\alpha$  are overexpressed in a variety of solid tumors, including prostate, ovarian, lung, and renal cancers, making them attractive targets for therapeutic intervention.[1][3]

The unique architecture of **CBP-1018** features two distinct targeting moieties, enabling a synergistic binding effect that enhances its avidity and specificity for tumor cells co-expressing both PSMA and FRa.[1] This dual-targeting mechanism is designed to improve tumor cell recognition and internalization compared to mono-specific agents. Covalently linked to this biligand system is the potent cytotoxic agent Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent.[1] Upon binding to its target receptors, **CBP-1018** is internalized by the cancer cell, leading to the release of MMAE and subsequent cell cycle arrest and apoptosis.

Flow cytometry is a powerful and quantitative method to assess the binding characteristics of therapeutic molecules like **CBP-1018** to the surface of cancer cells. This application note provides a detailed protocol for the analysis of **CBP-1018** binding to cancer cell lines with varying expression levels of PSMA and FRα using flow cytometry.



### **Principle of the Assay**

This protocol describes a direct binding assay where cancer cells are incubated with fluorescently labeled **CBP-1018**. The amount of cell-bound **CBP-1018** is then quantified by measuring the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. By using cell lines with well-characterized high and low expression of PSMA and FR $\alpha$ , the specificity and avidity of **CBP-1018** binding can be determined.

#### **Data Presentation**

The following tables provide a framework for presenting quantitative data obtained from flow cytometry analysis of **CBP-1018** binding.

Table 1: Cancer Cell Line Panel for CBP-1018 Binding Analysis

| Cell Line  | Cancer Type           | PSMA (FOLH1)<br>Expression | FRα (FOLR1)<br>Expression | Recommended<br>Use              |
|------------|-----------------------|----------------------------|---------------------------|---------------------------------|
| LNCaP      | Prostate<br>Carcinoma | High                       | Low / Negative            | PSMA Positive<br>Control        |
| PC-3       | Prostate<br>Carcinoma | Low / Negative             | Low / Negative            | PSMA Negative<br>Control        |
| IGROV1     | Ovarian<br>Carcinoma  | Low / Negative             | High                      | FRα Positive<br>Control         |
| SKOV-3     | Ovarian<br>Carcinoma  | Low / Negative             | High                      | FRα Positive<br>Control         |
| MDA-MB-231 | Breast Cancer         | Moderate                   | Low / Negative            | Potential Dual-<br>Target Model |

Table 2: Representative Quantitative Data for CBP-1018 Binding



| Cell Line | CBP-1018<br>Concentration (nM) | Mean Fluorescence<br>Intensity (MFI) | Percent Positive<br>Cells (%) |
|-----------|--------------------------------|--------------------------------------|-------------------------------|
| LNCaP     | 0                              | 10                                   | 1                             |
| 1         | 150                            | 45                                   |                               |
| 10        | 800                            | 90                                   |                               |
| 100       | 2500                           | 98                                   |                               |
| PC-3      | 0                              | 12                                   | 1                             |
| 1         | 15                             | 2                                    |                               |
| 10        | 25                             | 5                                    |                               |
| 100       | 40                             | 8                                    |                               |
| IGROV1    | 0                              | 15                                   | 2                             |
| 1         | 200                            | 55                                   |                               |
| 10        | 1200                           | 95                                   | -                             |
| 100       | 3500                           | 99                                   | •                             |

## Signaling Pathway and Experimental Workflow Visualization



Extracellular Space CBP-1018 PSMA Ligand FRα Ligand **MMAE** Payload Binding Binding Cell Membrane **PSMA** Receptor Internalizatioh Intradellular Space Endosome Trafficking Lysosome Payload Release Released MMAE Inhibition Microtubule Disruption Apoptosis

CBP-1018 Dual-Targeting and Payload Delivery

Click to download full resolution via product page

Caption: CBP-1018 mechanism of action.







Click to download full resolution via product page

Caption: Experimental workflow for flow cytometry.



## **Experimental Protocols Materials and Reagents**

- · Cell Lines:
  - LNCaP (ATCC® CRL-1740™) PSMA positive
  - PC-3 (ATCC® CRL-1435™) PSMA negative
  - ∘ IGROV1 (ATCC® CRL-1572™) FRα positive
  - SKOV-3 (ATCC® HTB-77™) FRα positive
- CBP-1018: Fluorescently labeled (e.g., with Alexa Fluor™ 488 or similar)
- Cell Culture Media: RPMI-1640, McCoy's 5A, F-12K Medium (as appropriate for each cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution
- Trypsin-EDTA Solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- FACS Buffer: PBS containing 2% FBS and 0.1% sodium azide
- Viability Dye: Propidium Iodide (PI) or a fixable viability dye
- Flow Cytometry Tubes
- Flow Cytometer

#### **Cell Culture**

• Culture the selected cancer cell lines according to standard protocols in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.



- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Passage cells regularly to maintain them in the logarithmic growth phase.

### **Experimental Procedure**

- Cell Preparation: a. Harvest cells using Trypsin-EDTA when they reach 70-80% confluency. b. Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube. c. Centrifuge at 300 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet twice with cold PBS. e. Resuspend the cells in cold FACS buffer. f. Count the cells and adjust the concentration to 1 x 10<sup>6</sup> cells/mL in cold FACS buffer.
- Staining: a. Aliquot 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) into each flow cytometry tube. b. Prepare serial dilutions of fluorescently labeled **CBP-1018** in cold FACS buffer. A suggested concentration range is 0.1 nM to 100 nM. Include an unstained control (FACS buffer only). c. Add 100 μL of the diluted **CBP-1018** to the respective tubes. d. Gently vortex and incubate the tubes on ice for 1 hour, protected from light. e. After incubation, wash the cells twice by adding 2 mL of cold FACS buffer to each tube, followed by centrifugation at 300 x g for 5 minutes at 4°C. f. Decant the supernatant carefully after each wash.
- Viability Staining (Optional but Recommended): a. Resuspend the cell pellet in 100 μL of cold FACS buffer. b. If using a non-fixable viability dye like Propidium Iodide (PI), add it to the cells just before analysis according to the manufacturer's instructions.
- Data Acquisition: a. Resuspend the final cell pellet in 300-500 μL of cold FACS buffer. b.
  Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 events) for each sample. c. Use appropriate laser and filter settings for the fluorophore conjugated to CBP-1018 and the viability dye.

#### **Data Analysis**

• Gating Strategy: a. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. b. Use a subsequent plot (e.g., FSC-A vs. FSC-H) to gate on single cells (singlets) to exclude doublets. c. If a viability dye is used, gate on the viable cell population.



Quantification: a. For the gated, single, viable cell population, create a histogram of the fluorescence intensity for the CBP-1018 channel. b. Determine the Mean Fluorescence Intensity (MFI) for each sample. c. Set a gate for positive staining based on the unstained or isotype control and determine the percentage of positive cells for each CBP-1018 concentration. d. Plot the MFI or percentage of positive cells against the CBP-1018 concentration to generate binding curves.

**Troubleshooting** 

| Issue                                             | Possible Cause                                          | Solution                                                                                                                    |
|---------------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| High background fluorescence in unstained control | Autofluorescence of cells                               | Use a fluorescence channel with less cellular autofluorescence (e.g., red or far-red). Ensure proper compensation settings. |
| No or weak signal in positive control cells       | Insufficient CBP-1018 concentration                     | Increase the concentration range of CBP-1018.                                                                               |
| Low receptor expression                           | Confirm receptor expression using a validated antibody. |                                                                                                                             |
| Short incubation time                             | Increase the incubation time (e.g., to 2 hours).        |                                                                                                                             |
| High signal in negative control cells             | Non-specific binding                                    | Increase the number of wash steps. Include a blocking step with an appropriate serum before adding CBP-1018.                |
| Aggregated CBP-1018                               | Centrifuge the CBP-1018 solution before use.            |                                                                                                                             |
| High variability between replicates               | Inconsistent cell numbers                               | Ensure accurate cell counting and pipetting.                                                                                |
| Cell clumping                                     | Ensure a single-cell suspension before staining.        |                                                                                                                             |



#### Conclusion

This application note provides a comprehensive protocol for the flow cytometric analysis of  ${\bf CBP-1018}$  binding to cancer cells. By utilizing a panel of cell lines with defined PSMA and FR $\alpha$  expression, researchers can effectively characterize the binding properties of this novel biligand-drug conjugate. The quantitative data obtained from this assay are crucial for understanding the specificity and avidity of  ${\bf CBP-1018}$ , which are key determinants of its therapeutic potential. This protocol can be adapted for the analysis of other cell-surface binding molecules in drug development and cancer research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. coherentbio.com [coherentbio.com]
- 2. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO CBP [coherentbio.com]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of CBP-1018 Binding to Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#flow-cytometry-analysis-of-cbp-1018-binding-to-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com